3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide
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Overview
Description
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the formation of the pyridazinone moiety. The final step involves the coupling of these intermediates with the propanamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazinone moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the pyridazinone moiety can produce pyridazinone derivatives .
Scientific Research Applications
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-furoic acid
- 3-furoic acid
- 5-methyl-2-furoic acid
- 2-furylacetic acid
- 2,5-furandicarboxylic acid
- 3-(2-furyl) acrylic acid
Uniqueness
3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide is unique due to its combination of a furan ring, a pyridazinone moiety, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide , a complex organic molecule, features a furan ring, a pyridazine moiety, and a propanamide structure. This unique arrangement of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The furan and pyridazine components are known for their diverse pharmacological properties, making this compound a candidate for further investigation.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O3 with a molecular weight of 338.4 g/mol. Its structure includes:
- Furan Ring : Contributes to biological interactions.
- Pyridazine Moiety : Known for its role in various biological activities.
- Propanamide Group : Enhances solubility and bioavailability.
Biological Activity Overview
Compounds containing furan and pyridazine structures often exhibit significant biological activities, including:
- Anticancer Properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some compounds demonstrate effectiveness against bacterial and fungal infections.
The specific biological activities of this compound require empirical studies to elucidate its pharmacodynamics and therapeutic applications.
Anticancer Activity
A study evaluating similar compounds indicated that those with furan and pyridazine structures exhibited notable cytotoxicity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). For example, compounds with structural similarities demonstrated IC50 values ranging from 4.47 to 52.8 μM against these cell lines, indicating significant antiproliferative activity .
Compound | Cell Line Tested | IC50 (μM) | Mechanism |
---|---|---|---|
4d | A2780 | 4.47 | Tubulin inhibition |
5c | MCF-7 | 25.0 | G2/M phase arrest |
5g | A2780/RCIS | 52.8 | Induces apoptosis |
These findings suggest that the target compound may similarly inhibit cell proliferation through mechanisms involving tubulin polymerization disruption or cell cycle arrest.
Antimicrobial Activity
Research on furan derivatives has shown that they can possess antimicrobial properties. Compounds with similar structural motifs have been documented to exhibit activity against various pathogens, including bacteria and fungi. This suggests that the target compound may also hold potential as an antimicrobial agent.
Case Studies
- Cytotoxicity Evaluation : In a study focused on pyridazine derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications in the chemical structure could significantly enhance cytotoxic effects .
- Molecular Docking Studies : Molecular docking analyses have been employed to predict the interaction of similar compounds with biological targets such as tubulin. These studies help elucidate the binding affinity and mechanism of action, providing insights into how the target compound might interact at the molecular level .
Properties
IUPAC Name |
3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(2-methylsulfanylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13(19(24)20-15-6-3-4-8-17(15)26-2)12-22-18(23)10-9-14(21-22)16-7-5-11-25-16/h3-11,13H,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNHDKHKDCKVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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